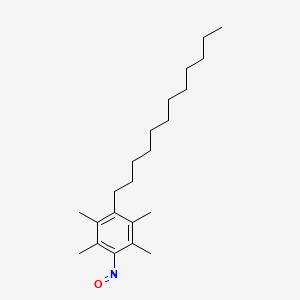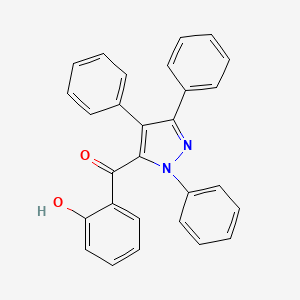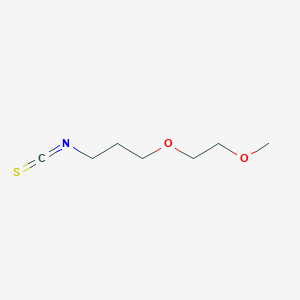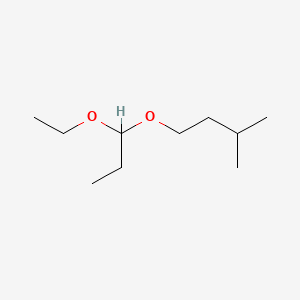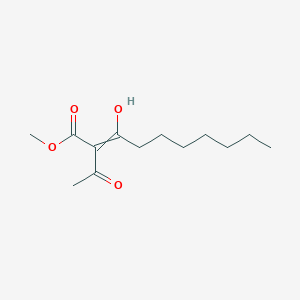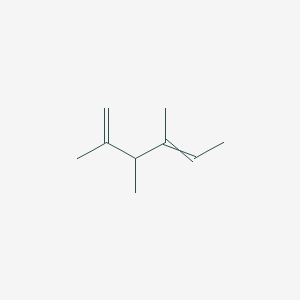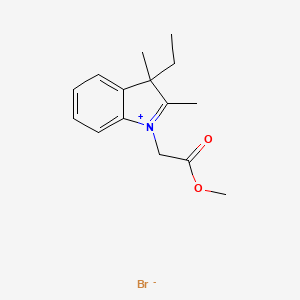
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide is a synthetic organic compound with a molecular formula of C10H14BrNO2 . This compound belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide typically involves the reaction of 3-ethyl-2,3-dimethylindole with 2-bromoacetyl methoxyacetate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the formation of the indolium salt. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important intermediates in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparación Con Compuestos Similares
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide can be compared with other indolium salts, such as:
1-Methyl-2,3-dimethylindolium bromide: Similar in structure but lacks the ethyl and methoxy-oxoethyl groups.
3-Ethyl-2,3-dimethylindolium chloride: Similar but contains a chloride ion instead of a bromide ion.
1-Ethyl-2,3-dimethylindolium iodide: Similar but contains an iodide ion instead of a bromide ion.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
137196-02-2 |
|---|---|
Fórmula molecular |
C15H20BrNO2 |
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
methyl 2-(3-ethyl-2,3-dimethylindol-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C15H20NO2.BrH/c1-5-15(3)11(2)16(10-14(17)18-4)13-9-7-6-8-12(13)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
APLLSDJESDCYPH-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=[N+](C2=CC=CC=C21)CC(=O)OC)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


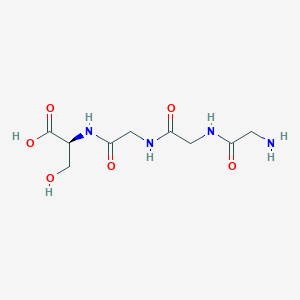
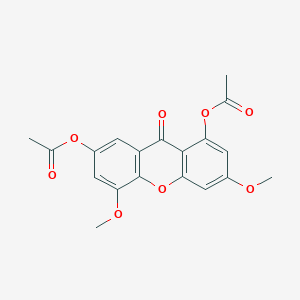
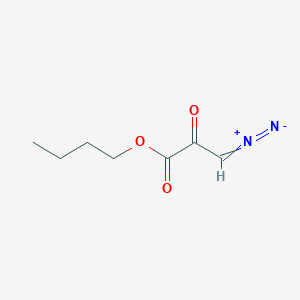
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
